molecular formula C13H26Cl2N2O2 B2858167 1-(1-Ethylpiperidin-4-yl)piperidine-4-carboxylic acid dihydrochloride CAS No. 1803587-26-9

1-(1-Ethylpiperidin-4-yl)piperidine-4-carboxylic acid dihydrochloride

Cat. No.: B2858167
CAS No.: 1803587-26-9
M. Wt: 313.26
InChI Key: LOPZOSWLZXXSAP-UHFFFAOYSA-N
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Description

1-(1-Ethylpiperidin-4-yl)piperidine-4-carboxylic acid dihydrochloride is a piperidine derivative featuring two key structural elements: a piperidine ring substituted with a carboxylic acid group at the 4-position and a 1-ethylpiperidin-4-yl moiety. The dihydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

1-(1-ethylpiperidin-4-yl)piperidine-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.2ClH/c1-2-14-7-5-12(6-8-14)15-9-3-11(4-10-15)13(16)17;;/h11-12H,2-10H2,1H3,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPZOSWLZXXSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a ligand in biochemical studies to investigate receptor binding and enzyme inhibition.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-ethylpiperidin-4-yl)piperidine-4-carboxylic acid dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities, differing primarily in substituents and salt forms:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Salt Form Key Differences
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride C₁₁H₁₅ClN₂O₂ 242.703 Pyridin-4-yl substituent Monohydrochloride Aromatic substituent; lower solubility
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride C₁₂H₁₈Cl₂N₂O₂ 293.188 Pyridin-3-ylmethyl substituent Dihydrochloride Increased lipophilicity due to aromatic chain
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride C₁₃H₁₇BrClNO₂ 346.64 4-Bromo-benzyl substituent Monohydrochloride Halogenated aromatic group; higher molecular weight
1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride C₁₀H₂₁Cl₂N₃O₂ 293.20 Dimethylamino-ethyl substituent Dihydrochloride Aliphatic amine chain; potential for H-bonding
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride C₁₁H₁₈ClN₃O₂ 275.73 Ethyl ester instead of carboxylic acid Monohydrochloride Ester group alters reactivity and solubility
Key Observations:
  • Substituent Impact : The ethylpiperidinyl group in the target compound introduces a bulky aliphatic substituent, which may enhance binding to hydrophobic pockets in biological targets compared to aromatic substituents (e.g., pyridinyl or bromobenzyl groups) .
  • Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides, improving bioavailability.

Physicochemical Properties

  • Solubility: Dihydrochloride salts (e.g., 293.188 g/mol compound in ) are more water-soluble than their monohydrochloride counterparts due to increased ionic interactions.
  • Thermal Stability : Ethylpiperidine derivatives (e.g., 1-Ethylpiperazine in ) have boiling points around 157°C, suggesting moderate thermal stability for aliphatic substituents.

Biological Activity

1-(1-Ethylpiperidin-4-yl)piperidine-4-carboxylic acid dihydrochloride, also known by its CAS number 1803587-26-9, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₃H₂₆Cl₂N₂O₂
  • Molecular Weight : 313.26 g/mol
  • CAS Number : 1803587-26-9
  • MDL Number : MFCD28383852

Research indicates that compounds containing piperidine moieties exhibit various biological activities, including analgesic, anti-inflammatory, and anticancer properties. The specific mechanisms of action for this compound are still under investigation, but several studies suggest the following pathways:

  • Receptor Interaction : Piperidine derivatives often interact with neurotransmitter receptors, including dopamine and serotonin receptors, which could explain their psychoactive effects.
  • Enzyme Inhibition : Some studies have indicated that piperidine derivatives can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions and therapeutic effects.

Anticancer Activity

Recent research has highlighted the anticancer potential of various piperidine derivatives. For instance, a study demonstrated that certain piperidine compounds exhibited cytotoxic effects against hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin in apoptosis induction .

Neuropharmacological Effects

This compound has been evaluated for its neuropharmacological properties. Its interaction with central nervous system receptors may contribute to its potential as an anxiolytic or antidepressant agent.

Case Studies and Research Findings

StudyFindings
Antiparasitic Activity A study focusing on similar piperidine compounds showed promising results against malaria parasites, suggesting that structural modifications could enhance efficacy against resistant strains .
Cytotoxicity in Cancer Cells Research indicated that related compounds demonstrated significant cytotoxicity in various cancer cell lines, indicating potential for further development in cancer therapy .
Neuropharmacological Screening Preliminary screenings suggest that this compound may modulate neurotransmitter systems, indicating potential use in treating mood disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, similar piperidine derivatives have shown varied absorption rates and bioavailability depending on their chemical structure. Future studies should focus on determining the compound's half-life, metabolism, and excretion pathways.

Q & A

Basic: What established synthetic routes are used for 1-(1-Ethylpiperidin-4-yl)piperidine-4-carboxylic acid dihydrochloride, and how are yields optimized?

The synthesis typically involves multi-step organic reactions, such as:

  • Alkylation : Introducing the ethyl group via nucleophilic substitution using alkyl halides under inert atmospheres (e.g., nitrogen) .
  • Ester Hydrolysis : Converting ester intermediates to carboxylic acids using acidic (HCl) or basic (NaOH) conditions, followed by dihydrochloride salt formation .
  • Key Reagents : Lithium aluminum hydride (reduction) and hydrogen peroxide (oxidation) are critical for intermediate steps .
    Yield Optimization : Controlled temperatures (20–80°C), solvent selection (e.g., dichloromethane or ethanol), and stoichiometric precision improve yields to 45–70% .

Basic: Which analytical techniques confirm the purity and structural integrity of this compound?

  • Titration : Acid-base titration in alcohol with sodium hydroxide determines purity (98–102% range) .
  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR verifies substituent positions .
  • Chloride Content Testing : Argentometric titration ensures correct dihydrochloride stoichiometry .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Contradictions may arise from:

  • Varied Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or receptor subtypes (e.g., opioid vs. serotonin receptors) .
  • Structural Analogues : Subtle modifications (e.g., fluorobenzyl vs. pyridinyl groups) alter target affinity .
    Methodological Solutions :
    • Standardize assays using USP reference protocols .
    • Perform comparative SAR studies with controlled substituents .

Advanced: What computational methods predict the compound’s reactivity or target interactions?

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., using Gaussian or ORCA) to optimize synthetic steps .
  • Molecular Docking : Tools like AutoDock Vina simulate binding to biological targets (e.g., enzymes, GPCRs) using PubChem’s 3D conformer database .
  • Machine Learning : Platforms like ICReDD integrate experimental data to refine predictive models for reaction design .

Stability: What factors influence storage stability, and how should the compound be handled?

  • Degradation Risks : Hydrolysis of ester groups in humid conditions or oxidation in light .
  • Storage Recommendations :
    • Temperature: -20°C in airtight containers .
    • Solvent: Store in anhydrous ethanol or dimethyl sulfoxide (DMSO) to prevent salt dissociation .

Structure-Activity Relationship (SAR): How do structural modifications impact pharmacological activity?

  • Piperidine Core : Rigidity influences receptor binding; N-ethyl substitution enhances lipophilicity and CNS penetration .
  • Carboxylic Acid Group : Critical for ionic interactions with target proteins; esterification reduces bioavailability .
    Case Study : Methyl substitution at the 4-position increases metabolic stability but reduces aqueous solubility .

Pharmacological Assays: What in vitro methods assess its mechanism of action?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., for acetylcholinesterase) quantify IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays (using ³H-labeled antagonists) determine Ki values .
  • Cellular Uptake : LC-MS/MS measures intracellular concentrations in neuronal cells .

Impurity Profiling: What strategies identify synthetic impurities?

  • HPLC-MS : Detects byproducts (e.g., unreacted intermediates or N-oxide derivatives) with ≥98% purity thresholds .
  • Reference Standards : Compare retention times against USP-certified impurities (e.g., 1-methyl-4-phenylpiperidine derivatives) .

Scalability: How can multi-step synthesis be optimized for large-scale production?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., alkylation) .
  • Catalysis : Transition metal catalysts (e.g., Pd/C for hydrogenation) reduce reaction times .
  • Process Analytics : In-line FTIR monitors intermediate purity in real time .

Toxicity: What in silico models evaluate its toxicity profile?

  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP), cytochrome P450 interactions, and hERG channel liability .
  • QSAR Models : Correlate structural descriptors (e.g., topological polar surface area) with acute toxicity data from PubChem .

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